molecular formula C12H12FN5OS B2763139 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097883-56-0

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2763139
CAS No.: 2097883-56-0
M. Wt: 293.32
InChI Key: YMCAQASQJDYZGR-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluoropyridine moiety with a thiadiazole ring and a piperazine backbone, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Fluoropyridine Intermediate:

    • Starting with 3-fluoropyridine, the compound undergoes a carbonylation reaction to introduce the carbonyl group at the 4-position.
    • Reagents: Carbon monoxide (CO), a suitable catalyst (e.g., palladium-based), and a base (e.g., triethylamine).
    • Conditions: Elevated temperature and pressure in a sealed reactor.
  • Synthesis of the Thiadiazole Intermediate:

    • The thiadiazole ring is typically synthesized from thiosemicarbazide and a suitable dihalide.
    • Reagents: Thiosemicarbazide, dihalide (e.g., dichloromethane), and a base (e.g., sodium hydroxide).
    • Conditions: Reflux in an appropriate solvent (e.g., ethanol).
  • Coupling Reaction:

    • The final step involves coupling the fluoropyridine intermediate with the thiadiazole intermediate using a piperazine linker.
    • Reagents: Piperazine, coupling agents (e.g., EDCI, HOBt), and a base (e.g., DIPEA).
    • Conditions: Room temperature to moderate heating in a suitable solvent (e.g., dichloromethane).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized at the piperazine ring or the thiadiazole moiety.

    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Conditions: Mild to moderate temperatures in aqueous or organic solvents.
  • Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring.

    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
    • Conditions: Low temperatures in anhydrous solvents.
  • Substitution: The fluorine atom on the pyridine ring can be substituted with various nucleophiles.

    • Reagents: Nucleophiles such as amines, thiols, or alkoxides.
    • Conditions: Room temperature to moderate heating in polar aprotic solvents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low temperatures.

    Substitution: Amines, thiols, alkoxides; polar aprotic solvents; room temperature to moderate heating.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine or thiadiazole rings.

    Reduction: Reduced forms of the carbonyl group or thiadiazole ring.

    Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application:

    Molecular Targets: The compound may interact with various biological targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1-(3-Chloropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromopyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can significantly influence its chemical reactivity and biological activity, making it distinct from its halogenated analogs.

Biological Activity

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure combines a piperazine ring with a thiadiazole moiety and a fluorinated pyridine, suggesting diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12FN5S\text{C}_{12}\text{H}_{12}\text{F}\text{N}_5\text{S}

This compound features:

  • A piperazine ring, which is known for its versatility in drug design.
  • A thiadiazole group that contributes to its biological activity.
  • A fluorinated pyridine , which can enhance lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Incorporation of the fluorinated pyridine through carbonylation or similar methodologies.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit notable antimicrobial properties. For instance, compounds containing the thiadiazole structure have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 32.6 μg/mL, outperforming standard antibiotics like itraconazole .

Anticancer Properties

Thiadiazole derivatives are also explored for their anticancer potential. Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The antiproliferative effects are often attributed to mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds derived from thiadiazoles have been investigated for their anti-inflammatory properties. Certain derivatives have shown promising results in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiadiazole derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that some derivatives exhibited potent antibacterial activity with MIC values lower than those of conventional antibiotics .

Evaluation of Anticancer Activity

Another significant study focused on evaluating the anticancer activity of thiadiazole-based compounds against various cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

Data Tables

Activity Compound MIC (μg/mL) Reference
AntimicrobialThis compound32.6
AnticancerThiadiazole derivative X<50
Anti-inflammatoryThiadiazole derivative YIC50 = 25 μM

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5OS/c13-10-7-14-2-1-9(10)12(19)18-5-3-17(4-6-18)11-8-15-20-16-11/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAQASQJDYZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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